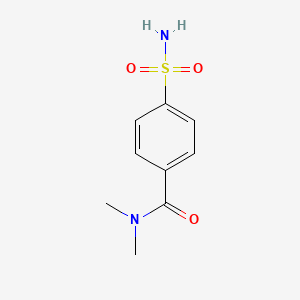

N,N-dimethyl-4-sulfamoylbenzamide

Descripción

Significance within Sulfonamide Chemistry and Benzamide (B126) Derivatives

N,N-dimethyl-4-sulfamoylbenzamide belongs to two significant classes of organic compounds: sulfonamides and benzamides. The sulfonamide functional group, characterized by a sulfonyl group linked to an amine group (R-S(=O)₂-NR₂), is a cornerstone in medicinal chemistry. wikipedia.org Compounds containing this moiety are known for their diverse biological activities and are integral to the structure of many pharmaceutical drugs. wikipedia.orgresearchgate.netresearchgate.net The rigidity and crystalline nature of the sulfonamide group also make it a classic choice for creating crystalline derivatives of amines, which can be identified by their melting points. wikipedia.org

Simultaneously, as a benzamide derivative, this compound features a benzene (B151609) ring attached to an amide group. The benzamide scaffold is a prevalent structural motif in numerous biologically active molecules and approved drugs. nih.govdrugbank.com The combination of the sulfonamide and benzamide functionalities within a single molecule provides a unique framework that researchers can modify to explore structure-activity relationships and develop novel compounds with specific therapeutic or industrial applications. The synthesis of various sulfamoylbenzamide derivatives is an active area of research, often involving the coupling of a substituted benzoic acid with an amine. researchgate.net

Below are the chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₃S |

| Molecular Weight | 228.27 g/mol sigmaaldrich.com |

| IUPAC Name | This compound uni.lu |

| InChI Key | PATCOXOSYWGZRL-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES String | O=S(C(C=C1)=CC=C1C(N(C)C)=O)(N)=O sigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

Overview of Key Research Areas for the Chemical Compound and its Analogues

Research interest in this compound and its structural analogues spans several fields, primarily focusing on medicinal chemistry and materials science. This compound often serves as a key intermediate or a foundational structure for the synthesis of more complex molecules with potential therapeutic applications.

One significant area of investigation is in the development of antiviral agents. For instance, a series of novel sulfamoylbenzamides have been synthesized and evaluated as inhibitors of Hepatitis B Virus (HBV) capsid assembly. nih.gov In these studies, the core structure, which can be derived from precursors like this compound, is systematically modified to enhance anti-HBV activity. nih.gov

Another prominent research avenue is in oncology. Analogues of sulfamoylbenzamide have been designed and synthesized as potent inhibitors of Focal Adhesion Kinase (FAK), a protein overexpressed in many types of tumors. nih.gov By modifying the benzamide structure, researchers have developed compounds that exhibit significant antiproliferative effects against various cancer cell lines. nih.gov For example, a series of 2,4-diarylaminopyrimidine derivatives incorporating a 3-sulfamoylbenzamide (B74759) moiety have shown promising antitumor potency. nih.gov

Furthermore, derivatives of sulfamoylbenzamide are being explored as inhibitors of ectonucleoside triphosphate diphosphohydrolases (ENTPDases). researchgate.net These enzymes play a crucial role in modulating immune responses and inflammation, making them attractive pharmacological targets for a range of diseases. researchgate.net Research in this area aims to synthesize selective inhibitors to better understand their therapeutic potential. researchgate.net

The versatility of the sulfamoylbenzamide scaffold is also demonstrated in studies exploring its potential for other therapeutic applications, such as antidiabetic and cardiovascular agents. Although this research is often at an early stage, it highlights the broad potential of this class of compounds in drug discovery and development.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethyl-4-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-11(2)9(12)7-3-5-8(6-4-7)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATCOXOSYWGZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438587 | |

| Record name | N,N-dimethyl-4-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38576-77-1 | |

| Record name | N,N-dimethyl-4-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N,n Dimethyl 4 Sulfamoylbenzamide

Diverse Synthetic Routes for N,N-dimethyl-4-sulfamoylbenzamide

The construction of the this compound molecule relies on the precise formation of its two key functional groups: the N,N-dimethylbenzamide and the sulfonamide. The order and method of these formations define the synthetic route.

Conventional Multistep Synthesis Strategies

Traditional approaches to synthesizing this compound and its analogs typically involve a linear sequence of reactions. These methods are well-established and offer reliable, albeit sometimes lengthy, routes to the target compound.

A primary method for constructing the amide bond in this compound involves the reaction of a carboxylic acid precursor with dimethylamine (B145610). A common starting material for this process is 4-sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide. cymitquimica.comsigmaaldrich.com

The direct condensation of carboxylic acids and amines can be facilitated by various coupling reagents. researchgate.net For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is a standard procedure for forming the amide bond. nih.gov This reaction is typically carried out in a co-solvent system such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF). nih.gov The reaction generally proceeds well with both primary and secondary aliphatic amines. nih.gov

Alternatively, carboxylic acids can be activated by converting them into more reactive species like acyl chlorides. nih.gov This can be achieved using reagents such as thionyl chloride (SOCl₂). nih.gov The resulting acyl chloride is then reacted with the desired amine.

Another approach involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov This reaction is typically performed in pyridine (B92270) at elevated temperatures. nih.gov Zirconium-based catalysts, such as ZrCl₄ and ZrCp₂Cl₂, have also been shown to be effective in promoting the amidation of both aliphatic and aromatic carboxylic acids. nih.govrsc.org

| Coupling Reagent/Catalyst | Reaction Conditions | Substrate Scope | Reference |

| EDC/DMAP | DCM/DMF co-solvent | Anilines, primary and secondary aliphatic amines | nih.gov |

| Thionyl Chloride (SOCl₂) | Toluene, 110 °C | Anilines | nih.gov |

| Titanium Tetrachloride (TiCl₄) | Pyridine, 85 °C | Wide range of substrates | nih.gov |

| Zirconium Tetrachloride (ZrCl₄) | THF, 70-100 °C | Aliphatic and aromatic carboxylic acids | nih.gov |

The sulfamoyl group (-SO₂NH₂) is a critical functional group in this compound. Its introduction is a key step in many synthetic routes. A common method begins with the chlorosulfonation of a benzoic acid derivative. nih.gov This reaction, often using chlorosulfonic acid (ClSO₃H), can require elevated temperatures, especially with electron-deficient benzoic acids. nih.govnih.gov

The resulting sulfonyl chloride is then reacted with an amine to form the sulfonamide. nih.gov For the synthesis of this compound, this would involve a reaction with dimethylamine. However, in the synthesis of related analogs, a variety of primary and secondary amines can be used. nih.govnih.gov This reaction can be carried out in an aqueous medium. researchgate.netrsc.org

An alternative strategy involves starting with a molecule that already contains a protected amino group, which is later converted to the sulfamoyl group. For example, a synthesis can start from 5-amino-2-fluorobenzoic acid, where the amino group is first protected with a Boc group. nih.gov After subsequent reactions to form the amide bond, the Boc group is removed, and the resulting amino group is reacted with a sulfonyl chloride to introduce the sulfamoyl moiety. nih.gov

| Starting Material | Reagents | Key Transformation | Reference |

| Benzoic Acid | 1. ClSO₃H; 2. Amine | Chlorosulfonation followed by sulfonamide formation | nih.govnih.gov |

| 5-Amino-2-fluorobenzoic acid | 1. Boc₂O; 2. HATU, DIPEA; 3. TFA; 4. Cycloalkylsulfonyl chloride | Boc protection, amide coupling, deprotection, and sulfonamide formation | nih.gov |

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a push towards developing more efficient and environmentally friendly synthetic methods. These advanced approaches aim to reduce reaction times, increase yields, and minimize waste.

The synthesis of complex molecules often requires chemoselective reactions that target one functional group in the presence of others. In the context of sulfamoylbenzamide synthesis, this is particularly important when building a library of structurally diverse analogs. nih.gov For example, a key intermediate can be synthesized and then reacted with various primary and secondary aliphatic amines, amino acids, and sulfonamides to afford a range of structurally diverse analogs. nih.gov This approach allows for the systematic modification of the molecule to explore structure-activity relationships. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reactions and improve yields. researchgate.net This technique has been successfully applied to the synthesis of sulfonamides and their derivatives. nih.govorganic-chemistry.org For instance, the conversion of bromides to sodium sulfonates, which are precursors to sulfonyl chlorides, can be significantly expedited using microwave irradiation, leading to improved yields and remarkably reduced reaction times. nih.gov Microwave heating has been shown to be superior to conventional heating methods for these transformations. nih.gov

Microwave irradiation can also be employed for the synthesis of benzamides through the ring-opening of oxazolones by amines. researchgate.net This method has proven effective for reactions that are difficult to achieve through conventional heating. researchgate.net Furthermore, microwave-assisted Biginelli condensation has been used to synthesize tetrahydropyrimidine (B8763341) derivatives, demonstrating the broad applicability of this technology in heterocyclic synthesis. semanticscholar.org In some cases, microwave-assisted synthesis of sulfonamides can be performed directly from sulfonic acids or their sodium salts, avoiding the need to isolate sulfonyl chloride intermediates. organic-chemistry.org

| Reaction Type | Microwave Conditions | Advantages | Reference |

| Sulfonamide Synthesis | 200 °C, 300W, 7-10 min | Faster reaction, higher yields | nih.govorganic-chemistry.org |

| Conversion of Bromides to Sodium Sulfonates | 160°C, 15 min | Improved yields, reduced reaction time | nih.gov |

| Benzamide (B126) Synthesis (from oxazolones) | Not specified | Overcomes low reactivity, good yields | researchgate.net |

Continuous Flow Synthesis Methods for Industrial Scale-Up

The industrial-scale synthesis of this compound can be efficiently achieved through continuous flow chemistry, which offers enhanced safety, better heat and mass transfer, and higher throughput compared to traditional batch processes. A plausible continuous flow setup would involve the multi-step synthesis starting from readily available precursors.

One potential route begins with the synthesis of 4-sulfamoylbenzoic acid. This can be adapted to a flow process where benzoic acid is reacted with chlorosulfonic acid in a microreactor, followed by an in-line quench and reaction with an ammonia (B1221849) solution to form the sulfonamide. The resulting 4-sulfamoylbenzoic acid can then be purified and telescoped into the next step.

The subsequent amidation to form this compound would involve activating the carboxylic acid of 4-sulfamoylbenzoic acid, for instance by converting it to the corresponding acyl chloride with a reagent like thionyl chloride or oxalyl chloride in a flow reactor. This activated intermediate would then be immediately mixed with a stream of dimethylamine in a separate reactor to form the final product. The use of back-pressure regulators is crucial to maintain the solvent in a liquid phase, especially when the reaction temperature is above its boiling point, which can significantly accelerate reaction rates. springernature.com

Alternatively, a continuous flow process for the synthesis of sulfonyl chlorides from thiols or disulfides using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has been developed. rsc.org This could be part of a longer continuous synthesis pathway. Such systems allow for exquisite control over reaction parameters and improve the inherent safety of potentially exothermic reactions. rsc.org

Chemical Reactions and Mechanistic Pathways of this compound

Oxidation Reactions of the Chemical Compound

Specific oxidation reactions of this compound are not extensively detailed in the literature. However, based on its functional groups, potential oxidation pathways can be inferred. The aromatic ring is generally resistant to oxidation unless harsh conditions are applied. The sulfur atom in the sulfonamide group is already in its highest oxidation state (+6) and is therefore not susceptible to further oxidation.

One possibility is the oxidation of the methyl groups on the amide nitrogen, although this would require specific and potent oxidizing agents and is not a common transformation. For related sulfonamide antibiotics, single-electron oxidation can lead to the formation of an aniline (B41778) radical cation, initiating further reactions. nih.gov

Reduction Pathways and Products

The reduction of this compound can target either the amide or the sulfonamide group. The N,N-dimethylbenzamide moiety is generally resistant to reduction, but under strong reducing conditions, such as with lithium aluminum hydride (LiAlH₄), the amide carbonyl could potentially be reduced to a methylene (B1212753) group, yielding the corresponding benzylamine (B48309) derivative.

The sulfonamide group can be cleaved under certain reductive conditions. For instance, trifluoromethanesulfonamides, which are related to sulfonamides, undergo reductive cleavage to yield an amine and triflite ion. dtic.mil This suggests that under specific conditions, the C-S bond of the 4-sulfamoyl group could be cleaved, leading to the formation of N,N-dimethylbenzamide.

Nucleophilic Substitution Reactions Involving the Sulfamoyl Group

The sulfamoyl group of this compound can participate in several nucleophilic substitution reactions.

Substitution at the Nitrogen Atom: A novel reaction involves nucleophilic substitution at the nitrogen atom of arylsulfonamides using phosphide (B1233454) anions. This process can transform arylsulfonamides into phosphamides, which can then be converted to amines or other protected amine derivatives. acs.org This highlights the potential for the arylsulfonyl group to act as a leaving group in specific contexts. acs.org

Nucleophilic Aromatic Substitution (SNAr): The sulfonamide group is a strongly electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution. acs.org It has been shown to activate aryl fluorides at positions ortho and para to the sulfonamide for displacement by nucleophiles like phenoxides. acs.org In the case of this compound, this activation would make the positions ortho to the sulfamoyl group (and meta to the amide) susceptible to attack by strong nucleophiles, assuming a suitable leaving group is present on the ring.

Intramolecular Nucleophilic Attack: In related sulfonamide antibiotics, single-electron oxidation can lead to an aniline radical cation, which can then undergo an intramolecular aromatic nucleophilic attack. nih.gov While this compound does not have a free aniline group, this principle could be relevant for derivatives that do.

Amide Hydrolysis and Acylation Processes

Amide Hydrolysis: The N,N-dimethylbenzamide group can be hydrolyzed back to the corresponding carboxylic acid (4-sulfamoylbenzoic acid) and dimethylamine. This reaction typically requires acidic or basic conditions. libretexts.orglibretexts.org Studies on the alkaline hydrolysis of N,N-dimethylbenzamide show that it proceeds at a moderate rate. acs.org Similarly, acid-catalyzed hydrolysis has also been studied, with the rate depending on the acid concentration. rsc.org Generally, amides are resistant to hydrolysis in neutral water. libretexts.org

Acylation of the Sulfonamide: The nitrogen of the sulfonamide group (-SO₂NH₂) can be acylated. This reaction typically involves treating the sulfonamide with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. semanticscholar.orgresearchgate.net For instance, N-acylsulfonamides can be prepared in high yields by reacting sulfonamides with N-acylbenzotriazoles in the presence of sodium hydride. semanticscholar.org A variety of acylating agents can be used, leading to a diverse range of N-acylsulfonamide derivatives. tandfonline.com

Derivatization Strategies and Scaffold Modification Based on this compound

The this compound scaffold can be modified at several positions to create a library of derivatives. A common starting point for such derivatization is 4-sulfamoylbenzoic acid. sigmaaldrich.comscbt.comtcichemicals.com

Modification of the Amide Group: The N,N-dimethylamide can be replaced with other amines to generate a series of N-substituted-4-sulfamoylbenzamides. This is typically achieved by activating the carboxylic acid of 4-sulfamoylbenzoic acid and then reacting it with a primary or secondary amine. nih.gov

Modification of the Sulfonamide Group: The primary sulfonamide (-SO₂NH₂) can be alkylated or arylated on the nitrogen atom. This allows for the introduction of various substituents on the sulfonamide nitrogen.

Ring Substitution: As mentioned in section 2.2.3, the aromatic ring can be functionalized via electrophilic or nucleophilic substitution reactions, though the directing effects of the existing sulfamoyl and amide groups would need to be considered.

A study on the synthesis of sulfamoyl benzamide derivatives as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) illustrates these strategies. nih.govrsc.org They started with substituted benzoic acids, performed chlorosulfonation, followed by reaction with various amines to create a library of sulfamoylbenzoic acids. These were then coupled with another set of amines to form the final benzamide derivatives. nih.gov

Below is a table summarizing some derivatization approaches based on related structures:

| Starting Material Precursor | Reaction | Resulting Derivative Class |

| 4-Sulfamoylbenzoic acid | Amide coupling with various amines | N-substituted-4-sulfamoylbenzamides nih.gov |

| 4-Chlorosulfonylbenzoic acid | Reaction with various amines | Substituted 4-sulfamoylbenzoic acids nih.gov |

| Sulfonamide | N-acylation with acyl chlorides/anhydrides | N-acylsulfonamides semanticscholar.orgtandfonline.com |

Design and Synthesis of Novel Sulfamoylbenzamide Derivatives

The creation of novel derivatives based on the sulfamoylbenzamide core often involves multi-step synthetic strategies designed to build a library of structurally diverse compounds. These methods allow for systematic modifications of different parts of the molecule to explore structure-activity relationships.

A common synthetic approach begins with a substituted benzoic acid. For instance, a library of sulfamoylbenzamide derivatives was prepared starting from 2-fluorobenzoic acid. nih.gov This starting material undergoes chlorosulfonation using chlorosulfonic acid to yield the corresponding sulfonyl chloride. nih.gov The carboxylic acid group is then converted to an acid chloride with thionyl chloride, which subsequently reacts with an aniline, such as 3,4-difluoroaniline, to form a key benzamide intermediate. nih.gov The final diversification step involves reacting this intermediate with a variety of primary and secondary amines, which displaces the sulfonyl chloride to afford the target sulfamoylbenzamide derivatives. nih.gov This modular approach allows for the introduction of various alkyl, cycloalkyl, and alkylaryl groups at the sulfonamide nitrogen. nih.gov

Another established method for synthesizing sulfamoyl-benzamides utilizes a linear approach starting with the chlorosulfonation of a benzoic acid. nih.gov The resulting sulfonyl chloride is then reacted with different amines (e.g., cyclopropylamine, morpholine) to produce sulfamoylbenzoic acid intermediates. nih.gov These intermediates are then subjected to standard carbodiimide (B86325) coupling conditions, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP), to couple with various anilines or aliphatic amines, yielding the final benzamide products. nih.gov This method has proven effective for generating a range of derivatives with substituents on both the sulfonamide and carboxamide moieties. nih.govrsc.org

Research into new STAT3 inhibitors has also led to the design and synthesis of N-substituted sulfamoylbenzamide derivatives based on the structure of Niclosamide. nih.gov These synthetic efforts highlight the importance of the sulfamoylbenzamide scaffold in drug discovery. nih.gov

Table 1: Examples of Synthesized Sulfamoylbenzamide Derivatives

| Starting Material | Key Intermediate | Reagents for Final Step | Final Product Class | Reference |

| 2-Fluorobenzoic acid | N-(3,4-Difluorophenyl)-2-fluoro-5-(chlorosulfonyl)benzamide | Various primary and secondary amines, Et3N, CH2Cl2 | N-(3,4-Difluorophenyl)-2-fluoro-5-(substituted-sulfamoyl)benzamides | nih.gov |

| Benzoic acid | 4-(Substituted-sulfamoyl)benzoic acid | Various anilines and aliphatic amines, EDC, DMAP | 4-(Substituted-sulfamoyl)-N-(substituted-phenyl/alkyl)benzamides | nih.gov |

Structural Diversification via Functional Group Introduction (e.g., Halogenation, Alkylation)

Structural diversification of the this compound core can be achieved by introducing various functional groups, such as halogens or alkyl groups, onto the aromatic ring. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

Alkylation: Palladium-catalyzed C-H activation is a powerful tool for the alkylation of aromatic systems. nih.gov For example, a method for the meta-C–H alkylation of benzylsulfonamides has been developed using a palladium(II) catalyst with an isoquinoline (B145761) ligand. nih.gov This protocol tolerates a variety of functional groups and allows for the introduction of different alkyl iodide coupling partners. nih.gov While demonstrated on benzylsulfonamides, this strategy represents a potential approach for the direct alkylation of the this compound aromatic ring, provided a suitable directing group strategy is employed. nih.gov Another approach involves the sulfur-alkylation of N-acyl sulfenamides with alkyl halides, which can include methyl, primary, secondary, and benzyl (B1604629) halides, to form sulfilimines, versatile intermediates for further synthesis. nih.gov

Halogenation: Electrophilic aromatic halogenation is a fundamental reaction for introducing halogen atoms like chlorine or bromine onto a benzene (B151609) ring. youtube.com This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to activate the halogen and generate a potent electrophile that can be attacked by the electron-rich aromatic ring. youtube.com More recently, catalytic systems using TEMPO (2,2,6,6-tetramethylpiperidine nitroxide) and its derivatives have been shown to be effective for the electrophilic halogenation of various aromatic compounds under mild conditions. nih.gov These methods could be applied to the this compound scaffold to produce halogenated derivatives for further chemical exploration. Halogenation is an addition reaction where one or more halogens are introduced to a substance. khanacademy.org

Preparation of Related Benzamide and Sulfonamide Analogues

The synthesis of analogues of this compound involves modifications to either the benzamide or the sulfonamide portion of the molecule. These synthetic efforts aim to produce compounds with altered structural or electronic properties.

The preparation of related benzamide analogues can be achieved through standard amide coupling reactions. nih.gov Starting from a 4-sulfamoylbenzoic acid derivative, where the sulfonamide nitrogen is already substituted (for example, with a cyclopropyl (B3062369) or morpholino group), the carboxylic acid can be activated and coupled with a wide range of primary and secondary amines. nih.gov The use of carbodiimide coupling agents like EDC in the presence of a catalyst such as DMAP is a common and effective method for this transformation, working well for both anilines and aliphatic amines. nih.gov

Conversely, sulfonamide analogues can be prepared by modifying the sulfonamide group while keeping the N,N-dimethylbenzamide portion intact. The synthesis can start from 4-(N,N-dimethylcarbamoyl)benzene-1-sulfonyl chloride. This key intermediate can then be reacted with various amines or anilines to generate a library of sulfonamide analogues. This approach is analogous to the methods used for creating diverse sulfamoylbenzamide derivatives, where the final step involves the formation of the sulfonamide bond. nih.gov Research has also been conducted on the synthesis of N-(4-sulfamoylphenyl) benzamide derivatives, which are structurally related isomers, by coupling 4-aminobenzene-1-sulfonamide with various benzoic acid derivatives using peptide coupling reagents. researchgate.net

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. In the case of N,N-dimethyl-4-sulfamoylbenzamide, both ¹H and ¹³C NMR provide critical data for structural verification.

In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to their coupling with adjacent protons. The protons ortho to the electron-withdrawing sulfamoyl group are expected to be shifted downfield compared to those ortho to the dimethylcarbamoyl group. A key feature is the signal for the two methyl groups attached to the amide nitrogen. Due to the partial double bond character of the amide C-N bond, rotation can be hindered. reddit.com This restricted rotation often makes the two methyl groups chemically non-equivalent, leading to two distinct singlets in the ¹H NMR spectrum instead of a single six-proton singlet. reddit.comrsc.org The protons of the primary sulfonamide (-SO₂NH₂) would typically appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the benzamide (B126) group is characteristically found at a significant downfield shift (typically >165 ppm). researchgate.net The aromatic carbons show distinct signals in the aromatic region (approx. 120-145 ppm), with their exact shifts influenced by the electronic effects of the substituents. rsc.org The carbon atoms of the N,N-dimethyl groups will appear in the aliphatic region of the spectrum, often as two separate peaks due to the aforementioned hindered rotation. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: The following table is based on typical chemical shift values for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.8 - 8.0 | d | 2H | Protons ortho to -SO₂NH₂ |

| Aromatic Protons | ~7.5 - 7.7 | d | 2H | Protons ortho to -CON(CH₃)₂ |

| Sulfonamide Protons | Variable | br s | 2H | -SO₂H ₂ |

| Methyl Protons | ~2.9 - 3.1 | s | 6H | -N(CH ₃)₂ (may appear as two singlets) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl Carbon | >165 | C =O | ||

| Aromatic Carbons | ~125 - 145 | Aromatic C -H and C -subst. | ||

| Methyl Carbons | ~35 - 40 | -N(C H₃)₂ (may appear as two signals) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. mdpi.com For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural components.

The most prominent peaks would include a strong absorption for the carbonyl (C=O) stretch of the tertiary amide group, typically found in the region of 1630-1680 cm⁻¹. researchgate.net The sulfamoyl group (-SO₂NH₂) gives rise to two distinct stretching vibrations for the S=O bonds, appearing as strong bands around 1370-1330 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch). researchgate.net The N-H stretching vibrations of the primary sulfonamide would be visible as one or two bands in the 3400-3200 cm⁻¹ region. chemicalbook.com Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide N-H | Stretch | 3400 - 3200 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Amide C=O | Stretch | 1680 - 1630 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Variable |

| Sulfonamide S=O | Asymmetric Stretch | 1370 - 1330 | Strong |

| Sulfonamide S=O | Symmetric Stretch | 1180 - 1160 | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. uni.lu The monoisotopic mass of this compound (C₉H₁₂N₂O₃S) is 228.05687 Da. uni.lu

High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. In typical analyses, the molecule is ionized to form a molecular ion or, more commonly, a protonated species [M+H]⁺. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, are also frequently observed. uni.lu Fragmentation analysis can provide further structural information by breaking the molecule into smaller, characteristic pieces.

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₉H₁₃N₂O₃S]⁺ | 229.06415 |

| [M+Na]⁺ | [C₉H₁₂N₂O₃SNa]⁺ | 251.04609 |

| [M+K]⁺ | [C₉H₁₂N₂O₃SK]⁺ | 267.02003 |

| [M-H]⁻ | [C₉H₁₁N₂O₃S]⁻ | 227.04959 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzamide portion of this compound contains a benzene ring conjugated with a carbonyl group, which gives rise to characteristic UV absorptions. nist.gov

The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system. The presence of the electron-withdrawing sulfamoyl group and the electron-donating (by resonance) dimethylcarbamoyl group influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). For benzamide derivatives, these absorptions typically occur in the UV region, often between 200 and 300 nm. researchgate.net The exact λmax values depend on the solvent used, as solvent polarity can affect the energy levels of the electronic states.

Computational Chemistry and Theoretical Investigations of N,n Dimethyl 4 Sulfamoylbenzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is widely employed to forecast the interaction between a ligand, such as N,N-dimethyl-4-sulfamoylbenzamide, and a macromolecular target, typically a protein or enzyme.

Docking simulations are instrumental in predicting the binding affinity, a measure of the strength of the interaction between a ligand and its target. This affinity is often expressed as a binding energy score, typically in kcal/mol, where a more negative value indicates a stronger and more stable interaction. For sulfonamide and benzamide (B126) derivatives, molecular docking has been successfully used to estimate binding affinities against various biological targets. nih.govdergipark.org.tr Studies on similar N-substituted sulfonamides targeting the enzyme carbonic anhydrase have reported binding affinities ranging from -6.8 to -8.2 kcal/mol. nih.gov The docking results not only provide an affinity score but also reveal the specific binding mode, which details the three-dimensional orientation and conformation of the ligand within the target's binding site. nih.govresearchgate.net

Table 1: Predicted Binding Affinities of Related Benzamide and Sulfonamide Compounds with Various Biomolecular Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| N-substituted Sulfonamides | Carbonic Anhydrase | -6.8 to -8.2 |

| Benzamide Derivative | DNA | -7.4 |

| Benzamide Derivative | α5β1 Integrin | -7.7 |

| Nitro Benzamide Derivatives | iNOS | Not specified |

The sulfamoyl group (-SO₂NH₂) is a key pharmacophore for inhibitors of zinc-containing metalloenzymes, particularly carbonic anhydrases (CAs). nih.gov Docking studies consistently show that the sulfonamide moiety of inhibitors like this compound binds directly to the catalytic zinc ion (Zn²⁺) located deep within the enzyme's active site. nih.gov This crucial interaction occurs with the deprotonated sulfonamide nitrogen, which coordinates with the zinc ion. nih.gov

The active sites of human CA isoforms are highly conserved, featuring three histidine residues (His94, His96, His119) that act as ligands for the zinc ion. nih.gov The binding of the sulfonamide group is further stabilized by a network of hydrogen bonds with conserved residues, such as the "gatekeeper" residue Thr199. nih.govmdpi.com The benzamide portion of the molecule extends into the active site cavity, where it can form additional hydrogen bonds and hydrophobic interactions with various amino acid residues. mdpi.commdpi.com These secondary interactions, which differ between CA isoforms due to variations in the amino acids lining the middle and outer parts of the active site, are critical for determining the inhibitor's binding affinity and selectivity. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide deep insights into a molecule's geometry, reactivity, and spectroscopic properties. For compounds like this compound, DFT is used to analyze its fundamental electronic characteristics. researchgate.netresearchgate.net

DFT calculations are used to generate electron density maps and Molecular Electrostatic Potential (MEP) maps. An MEP map visualizes the electrostatic potential on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net These maps are invaluable for predicting the reactive sites of a molecule.

For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the sulfamoyl and carbonyl groups, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the amide and aromatic hydrogens, identifying them as potential sites for nucleophilic attack or hydrogen bond donation. This analysis helps in understanding how the molecule will interact with its biological targets on an electronic level. researchgate.net

A significant application of DFT is the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.netnanosciart.com DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) spectra. researchgate.net For instance, calculations can determine the theoretical stretching frequencies for the S=O bonds of the sulfonamide group and the C=O bond of the benzamide group. nih.gov

Furthermore, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. researchgate.netnanosciart.com These theoretical spectra serve as a powerful tool for validating the proposed structure and for assigning signals in experimentally obtained spectra. The correlation between theoretical and experimental spectroscopic data provides a high degree of confidence in the molecule's structural and electronic characterization. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Biomolecule Complex Stability

While molecular docking provides a static snapshot of a ligand-target complex, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and stability of this complex over time. peerj.com An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, providing a detailed view of how the ligand and protein interact and move in a simulated physiological environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be effectively illustrated through studies on structurally related sulfamoylbenzamide and sulfonamide derivatives. These studies provide a framework for understanding how QSAR can guide the design of novel analogs with potentially enhanced activities.

The fundamental goal of QSAR is to identify key molecular descriptors—physicochemical, electronic, and steric properties—that govern a molecule's interaction with a biological target. These descriptors are then used to build a predictive model. For a series of sulfonamide derivatives, these descriptors can include properties such as hydrophobicity (LogP), molar refractivity (MR), electronic parameters (Hammett constants), and topological indices.

A study on 4-benzylideneamino-benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors highlights the influence of substituents on the phenyl ring. The resulting QSAR equation revealed that electron-withdrawing groups at the 4-position, such as 4-fluoro or 4-nitro, increased inhibitory potency and selectivity jmpas.com. This suggests that for a compound like this compound, modifications on the benzamide ring could similarly modulate its biological activity, and a QSAR model could quantify this relationship.

The statistical robustness of a QSAR model is critical for its predictive power. Key statistical parameters include the correlation coefficient (r), the coefficient of determination (r²), and the cross-validated correlation coefficient (q²). A high r² value (typically > 0.6) indicates a good fit of the model to the training data, while a high q² value (> 0.5) signifies good predictive ability for new, untested compounds .

For instance, a QSAR study on a series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamides as H+/K+-ATPase inhibitors yielded a model with an r² of 0.84 and a predicted r² of 0.88. This model indicated that descriptors like LogD and specific shadow indices were crucial for inhibitory activity.

The general process of developing a QSAR model for a series of compounds analogous to this compound would involve:

Data Set Selection: A series of structurally similar compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound using specialized software.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR equation, selecting the most relevant descriptors.

Model Validation: The model's statistical significance and predictive capability are rigorously assessed using internal (cross-validation) and external validation techniques.

QSAR models for various sulfonamide-containing compounds have successfully identified key features for different biological activities, including anticancer and antimicrobial effects mdpi.comnih.gov. These studies consistently show that properties like molecular mass, polarizability, electronegativity, and partition coefficients are often key predictors of activity nih.gov.

Table 1: Example of a QSAR Model for Sulfonamide Derivatives

This table illustrates a hypothetical QSAR model based on parameters found in studies of related compounds.

| Descriptor | Coefficient | Contribution to Activity |

| LogP (Hydrophobicity) | +0.45 | Positive (Increased hydrophobicity may enhance activity) |

| MR (Molar Refractivity) | -0.12 | Negative (Bulkier groups may decrease activity) |

| ASA_P (Polar Surface Area) | -0.25 | Negative (Higher polarity may reduce cell penetration) |

| Dipole Moment | +0.33 | Positive (Specific dipole interactions may be favorable) |

This is a representative table. The actual descriptors and coefficients would be specific to a given biological target and compound series.

Theoretical Studies on Reaction Pathways and Mechanisms

Theoretical and computational chemistry provides powerful tools to investigate the reaction pathways and mechanisms involved in the synthesis and transformation of molecules like this compound. Density Functional Theory (DFT) is a particularly prominent method used to elucidate the intricate details of chemical reactions, including the characterization of reactants, products, intermediates, and transition states.

While specific theoretical studies on the reaction mechanisms of this compound are scarce, research on related benzamide and sulfonamide compounds offers significant insights into the types of computational investigations that can be performed. These studies can map out the potential energy surface of a reaction, identifying the most energetically favorable pathway and the rate-determining step.

For example, a DFT study on the formation of N-(carbamoylcarbamothioyl)benzamide successfully computed the reaction mechanism, proposing a pathway involving two transition states. The calculations, performed using the B3LYP functional, identified the rate-determining step and characterized highly unstable intermediates nih.govresearchgate.net. Such an approach could be applied to model the synthesis of this compound, which typically involves the reaction of 4-(N,N-dimethylsulfamoyl)benzoyl chloride with an amine. A theoretical study could model this nucleophilic acyl substitution reaction, calculating the activation energies for the formation and breakdown of the tetrahedral intermediate.

Key aspects that can be investigated through theoretical studies include:

Transition State Analysis: Identifying the geometry and energy of transition states allows for the calculation of activation barriers, which are crucial for understanding reaction rates.

Solvent Effects: Computational models can incorporate the effects of different solvents on the reaction pathway, providing a more realistic simulation of experimental conditions.

Catalyst Mechanisms: If a catalyst is used in the synthesis, theoretical studies can elucidate its role in lowering the activation energy, for example, by stabilizing transition states or activating reactants.

A study on the palladium-catalyzed annulation of aromatic amides investigated the complex reaction mechanism involving C-H bond activation, insertion, and reductive elimination steps using DFT calculations acs.org. This demonstrates the capability of computational methods to unravel multi-step reaction pathways. Similarly, theoretical investigations could explore potential side reactions or degradation pathways for this compound under various conditions.

Table 2: Theoretical Energy Profile for a Hypothetical Reaction Step

This table presents example data for a single step in a reaction pathway, such as the formation of a tetrahedral intermediate in the synthesis of a benzamide.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State (TS1) | +15.2 | Energy barrier for the forward reaction |

| Intermediate (INT1) | -5.8 | Stable intermediate species |

| Transition State (TS2) | +10.5 | Energy barrier for the subsequent step |

| Products | -20.1 | Final products of the reaction step |

This data is illustrative. Actual energy values would be determined through specific quantum chemical calculations for the reaction of interest.

Structure Activity Relationship Sar Studies of N,n Dimethyl 4 Sulfamoylbenzamide and Its Analogues

Elucidation of Pharmacophoric Requirements for Biological Activities

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target, thereby triggering a biological response. For N,N-dimethyl-4-sulfamoylbenzamide and its derivatives, SAR studies have dissected the molecule into three primary components: the sulfamoyl moiety, the central benzamide (B126) core, and the N,N-dimethyl substitution on the amide.

The sulfamoyl group (-SO₂NH₂) is a cornerstone of the pharmacophore for many biologically active compounds, and its role in the efficacy and selectivity of this compound analogues is paramount. Modifications to this group have been shown to significantly impact biological activity.

Research into sulfamoyl-benzamide derivatives as inhibitors of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases) has demonstrated the importance of substitutions on the sulfamoyl nitrogen. For instance, an N-cyclopropyl substitution on the sulfonyl group was found to be favorable for the inhibition of h-NTPDase3, whereas a morpholine ring substitution resulted in a loss of significant inhibitory potential against any of the tested h-NTPDase isoenzymes researchgate.net. This highlights that the nature of the substituent on the sulfamoyl nitrogen can dictate both potency and selectivity.

Furthermore, in the development of anti-Dengue virus (DENV) agents, the sulfonamide functional group was found to be crucial for activity. An analogue lacking the sulfonamide moiety showed no significant activity, underscoring its necessity for the anti-DENV properties of this class of compounds.

The table below summarizes the inhibitory activity of selected sulfamoylbenzoic acid derivatives against h-NTPDase isoforms, illustrating the impact of sulfamoyl moiety modifications.

| Compound ID | R Group on Sulfamoyl Moiety | Target | IC₅₀ (µM) |

| 2a | Cyclopropyl (B3062369) | h-NTPDase3 | 1.32 ± 0.06 |

| 2b | Morpholine | All tested isoforms | > 100 |

| 2d | N-cyclopropyl (with 2-chloro on benzoyl ring) | h-NTPDase8 | 0.28 ± 0.07 |

Data sourced from a study on sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.

The central benzamide core serves as a scaffold to which the sulfamoyl group and other substituents are attached. Modifications to this aromatic ring, such as the introduction of various substituents, have been extensively studied to understand their effect on biological activity.

In the context of h-NTPDase inhibition, substitutions on the benzamide ring have been shown to modulate activity and selectivity. For example, the presence of an electron-withdrawing chlorine atom on the benzamide ring was found to increase the inhibitory activity of certain derivatives, which was attributed to the increased resonance stability of the molecule researchgate.net.

Similarly, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives developed as antidiabetic agents, the presence of both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups on the N-phenyl ring of the benzamide was found to be highly favorable for inhibitory activity against α-glucosidase and α-amylase.

The following table presents data on the influence of benzamide core modifications on the inhibitory activity of sulfamoyl-benzamide derivatives against h-NTPDases.

| Compound ID | Substitution on Benzamide Core | Amide Substituent | Target | IC₅₀ (µM) |

| 3a | None | 4-chlorophenyl | h-NTPDase3 | 1.33 ± 0.05 |

| 3a | None | 4-chlorophenyl | h-NTPDase8 | 1.78 ± 0.08 |

| 3b | None | 4-methoxyphenyl | h-NTPDase3 | 46.16 ± 2.41 |

| 3b | None | 4-methoxyphenyl | h-NTPDase8 | 41.48 ± 2.7 |

| 3i | 4-chloro | 4-bromophenyl | h-NTPDase1 | 2.88 ± 0.13 |

| 3i | 4-chloro | 4-bromophenyl | h-NTPDase3 | 0.72 ± 0.11 |

Data sourced from a study on sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.

The N,N-dimethyl group on the benzamide moiety plays a significant role in the molecular recognition of these compounds by their biological targets. This substitution can influence the molecule's conformation, solubility, and hydrogen bonding capacity, all of which are critical for binding affinity.

While specific SAR studies directly comparing this compound with its N-methyl and unsubstituted counterparts are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that the N,N-dimethyl substitution has several implications:

Steric Hindrance : The two methyl groups introduce steric bulk, which can either be beneficial or detrimental to binding, depending on the topology of the receptor's binding pocket. This steric hindrance can orient the molecule in a specific conformation that is favorable for binding.

Hydrogen Bonding : Unlike primary (-NH₂) or secondary (-NHR) amides, a tertiary amide like the N,N-dimethyl derivative cannot act as a hydrogen bond donor. This can be a critical determinant of binding affinity and selectivity. For instance, in studies of sulfamoylbenzamide derivatives as HBV capsid assembly effectors, the amide nitrogen acting as a hydrogen bond donor was found to be essential for activity. Cyclized analogs lacking this hydrogen-bond donating functionality did not inhibit HBV replication. This suggests that for certain targets, the absence of an N-H bond, as in this compound, could lead to a loss of activity.

Electronic Effects : The methyl groups are electron-donating, which can influence the electron density of the amide carbonyl oxygen and affect its ability to act as a hydrogen bond acceptor.

Solubility : The N,N-dimethyl group can impact the compound's physicochemical properties, such as lipophilicity and aqueous solubility, which in turn affect its pharmacokinetic profile.

Positional Isomerism and Stereochemical Considerations in Activity Modulation

The spatial arrangement of functional groups within a molecule, dictated by positional isomerism and stereochemistry, can have a profound effect on its biological activity. For sulfamoylbenzamide derivatives, the relative positions of substituents on the benzamide ring are critical.

Studies on h-NTPDase inhibitors have shown that the position of a chloro substituent on the benzoyl ring can shift the selectivity of the compound. For example, a 2-chloro substitution on the benzene (B151609) ring of an N-cyclopropyl sulfamoylbenzoic acid derivative shifted its selectivity towards h-NTPDase8 researchgate.net. This demonstrates that even a subtle change in the position of a substituent can significantly alter the interaction with different isoforms of a target enzyme.

In a broader context, research on other classes of bioactive molecules has consistently shown that positional isomerism can regulate antibacterial activity and toxicity. For instance, ortho, meta, and para isomers of certain antibacterial molecules displayed different levels of activity and hemolytic effects, with the ortho isomer showing greater selectivity for bacterial over mammalian membranes.

While the provided information does not delve deeply into the stereochemical aspects of this compound analogues, it is a well-established principle in pharmacology that different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit vastly different biological activities and metabolic fates. Future research could explore the introduction of chiral centers into the this compound scaffold to investigate the potential for stereoselective interactions with biological targets.

Correlations between Structural Features and Mechanistic Pathways

Understanding the correlation between specific structural features and the underlying mechanistic pathways is a key goal of SAR studies. This knowledge allows for the rational design of more effective and selective therapeutic agents.

For sulfamoylbenzamide derivatives, molecular docking studies have provided valuable insights into how these molecules interact with their targets at a molecular level, thereby elucidating their mechanism of action.

In the case of h-NTPDase inhibitors, docking studies revealed that the most active compounds form specific interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues in the active site of the enzyme. For instance, the morpholine ring of a potent inhibitor was shown to form hydrogen bonds with Trp450, Asp54, and Tyr63 residues of h-NTPDase1 researchgate.net. The presence of an n-butyl group in another derivative was suggested to enhance binding in the hydrophobic region of the enzyme's active site, thereby increasing its inhibitory potential researchgate.net.

In the context of HBV capsid assembly modulators, structural analysis and molecular dynamics simulations indicated that the amide group of sulfamoylbenzamides plays a crucial role in bridging two protein subunits of the viral capsid. The amide oxygen acts as a hydrogen bond acceptor from a tryptophan residue, while the amide nitrogen donates a hydrogen bond to a threonine residue on the adjacent protein subunit. This detailed mechanistic understanding explains why the hydrogen-bond donating capability of the amide is essential for activity in this specific application.

Mechanistic Insights into Biological Interactions of N,n Dimethyl 4 Sulfamoylbenzamide Excluding Clinical Human Trials

Enzyme Modulation Mechanisms

Benzamide-4-sulfonamides, including N,N-dimethyl-4-sulfamoylbenzamide, are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton and are involved in numerous physiological processes. nih.gov

The primary mechanism of inhibition involves the sulfonamide moiety (SO2NH2) of the compound. This group coordinates to the Zn(II) ion in the active site of the enzyme, mimicking the transition state of the native reaction. nih.govnih.gov This binding is typically strong and reversible.

A series of benzamides with 4-sulfamoyl groups have been investigated for their inhibitory activity against several human (h) CA isoforms. These compounds have shown potent inhibition, particularly against hCA II, hCA VII, and hCA IX, with inhibition constants (Ki) often in the low nanomolar or even subnanomolar range. nih.gov The hCA I isoform is generally slightly less sensitive to inhibition by these compounds. nih.gov The inhibition profile can vary significantly depending on the substitutions on the benzamide (B126) part of the molecule, allowing for the development of isoform-selective inhibitors. nih.gov

Table 3: Inhibition Constants (Ki) of Benzamide-4-Sulfonamides against Human Carbonic Anhydrase Isoforms

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | hCA IX Ki (nM) | Reference |

|---|---|---|---|---|---|

| General Range | 5.3 - 334 | Low Nanomolar / Subnanomolar | Low Nanomolar / Subnanomolar | Low Nanomolar / Subnanomolar | nih.gov |

Inhibition of Metabolic Enzymes (e.g., in Plant Growth for Herbicide Intermediates)

While this compound itself is not directly cited as an herbicide, structurally related compounds are crucial intermediates in the synthesis of herbicides that function by inhibiting key metabolic enzymes in plants. A closely related compound, N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide, is a key intermediate in the preparation of the sulfonylurea herbicide Foramsulfuron (B69221).

The mechanism of action for sulfonylurea herbicides involves the inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). By blocking this enzyme, the herbicide halts protein synthesis, which in turn stops cell division and plant growth, ultimately leading to the death of the plant. The sulfamoylbenzamide core structure is integral to the efficacy of these herbicides.

The role of this compound and its derivatives in this context is primarily as a building block in the chemical synthesis of the final active herbicidal compounds. The specific substitutions on the benzamide and sulfamoyl groups are critical for the molecule's ability to bind to the target enzyme and for its selectivity towards certain plant species.

Sirtuin 2 Inhibition and Suppression of Polyglutamine Aggregation

Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has been identified as a therapeutic target for neurodegenerative diseases such as Huntington's disease, which is characterized by the aggregation of polyglutamine-expanded proteins. Inhibition of SIRT2 has been shown to be neuroprotective and to reduce the aggregation of mutant huntingtin protein.

Compounds based on a 3-(N-arylsulfamoyl)benzamide scaffold have been developed as potent and selective SIRT2 inhibitors. These inhibitors have demonstrated the ability to decrease polyglutamine aggregation in cellular models of Huntington's disease. While this compound is a related structure, research has focused on analogues with different substitution patterns to optimize potency and selectivity. For example, N-methylation of a related 3-(N-arylsulfamoyl)benzamide scaffold was found to significantly increase its potency and selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.

The mechanism of these inhibitors involves binding to the SIRT2 enzyme, which prevents it from deacetylating its target proteins, such as α-tubulin. Increased acetylation of α-tubulin is one of the downstream effects of SIRT2 inhibition and is associated with the neuroprotective effects observed. Docking simulations suggest that these inhibitors occupy hydrophobic binding pockets within the SIRT2 enzyme, with specific interactions, such as π-π stacking with phenylalanine and histidine residues, contributing to their binding affinity.

| Compound Scaffold | Target Enzyme | Biological Effect |

| 3-(N-arylsulfamoyl)benzamide | Sirtuin 2 (SIRT2) | Inhibition of deacetylase activity |

| Sulfobenzamide | Sirtuin 2 (SIRT2) | Suppression of polyglutamine aggregation |

General Interactions with Biological Macromolecules and Ligand-Binding Dynamics

The interaction of small molecules like this compound with biological macromolecules is governed by their structural and chemical properties, which dictate their binding affinity and specificity. Computational methods are frequently employed to study these interactions and to predict the binding modes of ligands to their protein targets.

For the broader class of sulfamoylbenzamide derivatives, in silico docking studies are a common approach to understand their binding to enzymes like glucokinase and SIRT2. These studies reveal that the binding is often driven by a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking with amino acid residues in the binding pocket. The flexibility of both the ligand and the protein is a critical factor in achieving an optimal binding conformation.

The dynamics of these interactions are also important. Biomolecules are not static entities; they possess dynamic properties that allow them to change conformation in response to ligand binding. Computational simulations can model these dynamic changes and provide insights into the process of ligand recognition and binding. For instance, the binding of a benzamidine derivative to trypsin has been quantitatively reconstructed, illustrating the complex interplay of forces that govern ligand-protein interactions. These computational approaches are invaluable for the rational design and optimization of new therapeutic agents based on the sulfamoylbenzamide scaffold.

Applications in Chemical Biology and Medicinal Chemistry Research Excluding Clinical Human Trials

Development as a Structural Scaffold for Bioactive Molecules

The sulfamoylbenzamide framework, of which N,N-dimethyl-4-sulfamoylbenzamide is a derivative, serves as a versatile scaffold for constructing a diverse range of bioactive molecules. nih.govnih.gov This core structure allows for systematic modifications, enabling researchers to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. nih.govmdpi.com By linking different chemical groups to the sulfamoylbenzamide core, scientists can fine-tune the pharmacological properties of the resulting molecules. This approach has been instrumental in generating libraries of compounds for screening against various diseases. nih.govnih.gov

Research into Potential Antiviral Agents (e.g., against Hepatitis B Virus)

A significant area of research for sulfamoylbenzamide derivatives has been in the development of novel antiviral agents, particularly against the Hepatitis B virus (HBV). nih.govnih.govgoogle.com Studies have shown that certain sulfamoylbenzamide derivatives can inhibit the replication of HBV by interfering with the assembly of the viral nucleocapsid. nih.govnih.gov This mechanism involves disrupting the proper formation of the protein shell that protects the viral genetic material, a crucial step in the virus's life cycle. nih.gov High-throughput screening of chemical libraries identified sulfamoylbenzamide derivatives as potent inhibitors of HBV replication. nih.gov Further optimization of these initial hits has led to the development of compounds with submicromolar antiviral activity in cell-based assays. nih.govnih.gov

Table 1: Antiviral Activity of Selected Sulfamoylbenzamide Derivatives against HBV

| Compound | EC50 (µM) in HepDES19 cells | Reference |

| DVR-56 (cyclopentyl sulfonamide 4a) | 0.14 ± 0.09 | nih.gov |

| Difluoro azetidine (B1206935) substituted derivative 4f | Not specified in this cell line | nih.gov |

*EC50 represents the concentration of a drug that gives a half-maximal response.

Exploration of Enzyme Modulators (e.g., Carbonic Anhydrase, Glucokinase)

The sulfamoylbenzamide scaffold has also been explored for its potential to modulate the activity of various enzymes. One notable area of investigation is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. nih.gov A series of benzamides with 4-sulfamoyl groups were synthesized and found to be effective inhibitors of several human CA isoforms, with some compounds exhibiting inhibition in the low nanomolar to subnanomolar range. nih.gov

Additionally, research has been conducted on N-substituted sulfamoylbenzamide derivatives as inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy. nih.gov One compound, B12, emerged as a potent inhibitor of the IL-6/STAT3 signaling pathway, demonstrating antitumor activity in preclinical models. nih.gov

Utilization as Pharmaceutical Intermediates and Building Blocks in Drug Discovery

Due to its chemical reactivity and the ability to be readily modified, this compound and its analogs are valuable intermediates and building blocks in the synthesis of more complex pharmaceutical compounds. nih.govsigmaaldrich.com The sulfamoylbenzamide core provides a stable platform for the attachment of various functional groups, facilitating the construction of diverse chemical libraries for drug discovery programs. nih.gov The synthesis of these intermediates often involves multi-step reaction sequences, starting from readily available materials. nih.gov

Role in Agrochemical Research as an Intermediate (e.g., Foramsulfuron (B69221) Herbicide)

Beyond pharmaceuticals, this compound derivatives play a crucial role in agrochemical research. Specifically, N,N-dimethyl-2-sulfamoylchloride-4-formylamino benzamide (B126) is a key intermediate in the synthesis of foramsulfuron, a sulfonylurea herbicide. smolecule.comnih.gov Foramsulfuron is used to control a wide range of broadleaf weeds and grasses in corn. smolecule.com The synthesis of foramsulfuron involves the reaction of this intermediate with 2-amino-4,6-dimethoxypyrimidine. smolecule.comnih.gov Various synthetic methods have been developed to improve the efficiency and yield of foramsulfuron production, highlighting the industrial importance of its intermediates. google.compatsnap.comgoogle.com

Investigation in Supramolecular Chemistry and Material Science Contexts

The structural characteristics of sulfamoylbenzamide derivatives, including their ability to form hydrogen bonds and participate in aromatic stacking interactions, make them interesting candidates for investigation in supramolecular chemistry and material science. nih.gov These non-covalent interactions can lead to the formation of well-ordered, self-assembled structures with potential applications in areas such as crystal engineering and the development of novel materials with specific properties.

Advanced Research Methodologies and Techniques in N,n Dimethyl 4 Sulfamoylbenzamide Studies

High-Throughput Screening (HTS) in Compound Discovery and Optimization

High-Throughput Screening (HTS) has been a cornerstone in the initial identification of bioactive molecules, including the broader class of sulfamoylbenzamide derivatives. HTS allows for the rapid assessment of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target.

In the discovery of related sulfamoylbenzamide derivatives as potential antiviral agents, a cell-based HTS assay was employed. A library of 26,900 small molecules was screened to identify compounds that could inhibit the replication of the Hepatitis B Virus (HBV). nih.gov This primary screening, conducted at a 10 µM concentration in a 96-well plate format, identified 120 initial hits that reduced the amount of HBV core DNA by over 70%. nih.gov Subsequent dose-response testing of these primary hits led to the confirmation of 40 compounds that selectively inhibited HBV replication with EC50 values below 10 µM and no significant cytotoxicity up to 50 µM. nih.gov A significant portion of these confirmed hits, 36 compounds, shared the sulfamoylbenzamide pharmacophore. nih.gov This demonstrates the power of HTS in identifying a promising chemical scaffold for further optimization.

Table 1: Illustrative High-Throughput Screening Cascade for Sulfamoylbenzamide Derivatives

| Screening Stage | Description | Key Parameters Measured | Example Outcome |

|---|---|---|---|

| Primary Screen | Initial screen of a large compound library at a single concentration. | Percentage inhibition of a biological target (e.g., viral replication). | Identification of 120 primary hits from 26,900 compounds. nih.gov |

| Dose-Response Confirmation | Testing of primary hits at multiple concentrations to determine potency. | EC50 (half-maximal effective concentration). | Confirmation of 40 active compounds with EC50 < 10 µM. nih.gov |

| Cytotoxicity Assay | Evaluation of compound toxicity in host cells. | CC50 (half-maximal cytotoxic concentration). | Confirmed hits showed no measurable cytotoxicity up to 50 µM. nih.gov |

| Hit-to-Lead Optimization | Chemical modification of confirmed hits to improve potency and other properties. | Structure-Activity Relationship (SAR). | Identification of fluorine-substituted sulfamoylbenzamides with submicromolar antiviral activity. nih.gov |

Biophysical Techniques for Ligand-Protein Binding Characterization (e.g., Surface Plasmon Resonance)

While specific biophysical data for N,N-dimethyl-4-sulfamoylbenzamide is not extensively available in the public domain, techniques like Surface Plasmon Resonance (SPR) are crucial for characterizing the interaction between a small molecule ligand and its protein target. SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time. nih.gov

In the context of this compound, which is structurally related to known HBV capsid assembly modulators, SPR would be an invaluable tool. smolecule.com The technique involves immobilizing the target protein, such as the HBV capsid protein, onto a sensor chip. The small molecule is then flowed over the chip, and any binding event is detected as a change in the refractive index at the surface. nih.gov This allows for the determination of key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov Such data is critical for understanding the molecular mechanism of action and for guiding structure-activity relationship (SAR) studies to improve compound potency.

Cell-Based Assays for Mechanistic Elucidation (e.g., Viral Replication Assays, Enzyme Activity Assays)

Cell-based assays are fundamental for understanding the biological activity of compounds like this compound in a more physiologically relevant context. For sulfamoylbenzamide derivatives identified as HBV inhibitors, a variety of cell-based assays have been utilized to elucidate their mechanism of action. nih.govnih.gov

A key assay is the viral replication assay, often conducted in a stable cell line that supports HBV replication, such as the AML12HBV10 cell line. nih.gov In these assays, the effect of the compound on the levels of cytoplasmic HBV DNA is measured, typically by dot blot hybridization or Southern blot analysis. nih.govgoogle.com Furthermore, the impact on the formation of pregenomic RNA (pgRNA)-containing nucleocapsids can be assessed. nih.govgoogle.com Mechanistic studies have shown that active sulfamoylbenzamide derivatives dose-dependently inhibit the formation of these nucleocapsids. nih.gov

Another important cell-based assay measures the secretion of Hepatitis B e-antigen (HBeAg), which serves as a marker for the presence of covalently closed circular DNA (cccDNA), the stable reservoir of the virus in infected cells. nih.gov Several sulfamoylbenzamide analogs have demonstrated a significant reduction in HBeAg secretion, indicating an effect on the formation or stability of cccDNA. nih.gov

Table 2: Antiviral Activity of Representative Sulfamoylbenzamide Derivatives in Cell-Based Assays

| Compound | Target Cell Line | EC50 (µM) for HBV DNA Reduction | Effect on HBeAg Secretion |

|---|---|---|---|

| Fluorine-substituted SBAs | Human hepatoma cells | Submicromolar | Not specified |

| Compound 4a (cyclopentyl sulfonamide) | HepAD38 | 0.8 ± 0.2 | Significant reduction |

| Compound 4f (difluoro azetidine (B1206935) substituted) | HepAD38 | 1.2 ± 0.6 | Significant reduction |

| Compound 10 (cyclopentyl-substituted analog) | HepAD38 | 2.1 ± 1.3 | Not specified |

Data for related sulfamoylbenzamide derivatives illustrates the types of findings from cell-based assays. nih.gov

In addition to antiviral assays, enzyme activity assays are relevant for other potential applications of this chemical class. For instance, derivatives of sulfamoylbenzamide have been screened for their inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in various pathological conditions. nih.govresearchgate.net These assays typically measure the enzymatic conversion of a substrate in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Advanced Analytical Methodologies for Compound Purity and Reaction Monitoring (e.g., TLC, HPLC)

The synthesis and purification of this compound and its analogs rely on advanced analytical methodologies to ensure the identity and purity of the final compounds. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard techniques used for these purposes.

TLC is often used to monitor the progress of a chemical reaction, allowing for a rapid assessment of the consumption of starting materials and the formation of the desired product. It is also a valuable tool for identifying the appropriate solvent system for purification by column chromatography.

HPLC is a more quantitative and high-resolution technique for assessing the purity of the final compound. A common method involves using a C18 reverse-phase column with a gradient of acetonitrile and water as the mobile phase. This allows for the separation of the target compound from any impurities or unreacted starting materials. The purity is typically determined by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram. The synthesis of related sulfamoylbenzamide derivatives often involves purification by column chromatography on silica gel, with the fractions being analyzed by TLC and the final product purity confirmed by HPLC. researchgate.net

Patent Analysis for Novel Compound Discovery and Synthesis Routes

Patent literature provides valuable insights into the discovery of novel compounds and the development of new synthesis routes. An analysis of patents related to this compound and its structural analogs can reveal the intellectual property landscape and highlight areas of active research and development.

Patents for sulfamoylbenzamide derivatives often describe their utility as antiviral agents, particularly for the treatment of HBV infection. google.com These patents typically include claims covering the general chemical structure of the compounds, pharmaceutical compositions containing them, and their method of use. The synthesis of the core sulfamoylbenzamide scaffold is often detailed, providing information on key chemical transformations and intermediates. For example, a common synthetic route involves the reaction of a sulfonyl chloride with an appropriate amine to form the sulfonamide bond. smolecule.comnih.gov

Patents related to the synthesis of N,N-dimethylbenzamide, a structural component of the target molecule, describe various methods for its preparation. One such method involves the reaction of isatoic anhydride (B1165640) with a dimethylamine (B145610) source. google.comgoogle.com While not specific to this compound, these patents provide a foundation for the synthesis of the benzamide (B126) portion of the molecule. By analyzing these patents, researchers can identify established synthetic methodologies and explore novel routes to access this compound and its derivatives, potentially leading to the discovery of new compounds with improved properties.

Q & A

Q. Example Reaction Scheme